2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt” are typically organic compounds that contain functional groups such as aminocarbonyl, nitro, and carboxylic acid. These functional groups can significantly influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nitration, carboxylation, and amination. The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the aminocarbonyl group might undergo condensation reactions, while the nitro group might participate in reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and conducting spectroscopic analyses .Wissenschaftliche Forschungsanwendungen

Coordination Polymer Structures

Research by Smith (2013) explored the structures of hydrated sodium salts of various nitrobenzoic acids, including a potassium salt of 2-amino-4-nitrobenzoic acid. These structures are stabilized by hydrogen bonding and π-π ring interactions, highlighting the potential of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in coordination chemistry and crystal engineering (Smith, 2013).

Reaction Analysis and NMR Properties

Cosimelli et al. (2003) conducted a detailed study on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ortho-substituted anilines. This research provides insights into the electronic and steric effects on yields and product ratios, which could be relevant for understanding the behavior of related compounds like 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in similar reactions (Cosimelli et al., 2003).

Molecular Salts/Cocrystals and Halogen Bonds

Oruganti et al. (2017) investigated molecular salts of 2c4n, a compound related to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. They explored the role of halogen bonds in these structures. This research is valuable for understanding the potential applications of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in the development of molecular salts and cocrystals (Oruganti et al., 2017).

Synthesis and Industrial Applications

Yin Qun (2010) discussed the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, which is closely related to the potassium salt of 2-(Aminocarbonyl)-3-nitrobenzoic Acid. This synthesis has applications in the production of azo dyes and certain medications (Yin Qun, 2010).

Sulfhydryl Group Determination

Ellman (1959) developed a method using an aromatic disulfide for the determination of sulfhydryl groups, potentially relevant to studies involving 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (Ellman, 1959).

Pesticide Synthesis

Chen Yi-fen et al. (2010) utilized 3-Methyl-2-nitrobenzoic acid, similar to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, in the synthesis of chlorantraniliprole, a pesticide. This showcases its potential in pesticide development (Chen Yi-fen et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

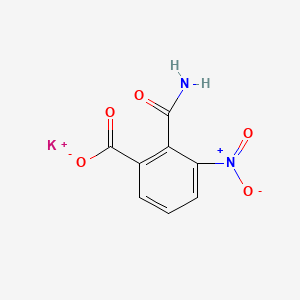

IUPAC Name |

potassium;2-carbamoyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXVTNTCARPDV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675566 |

Source

|

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt | |

CAS RN |

943522-94-9 |

Source

|

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.